Cyclohexanecarbaldehyde oxime Cyclohexanecarbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13966642
InChI: InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

Cyclohexanecarbaldehyde oxime

CAS No.:

Cat. No.: VC13966642

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarbaldehyde oxime -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name N-(cyclohexylmethylidene)hydroxylamine
Standard InChI InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2
Standard InChI Key NOVKEGXMRQTKSK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C=NO

Introduction

Chemical Characterization and Structural Properties

Cyclohexanecarbaldehyde oxime, systematically named N-(cyclohexylmethylidene)hydroxylamine, has a molecular weight of 127.18 g/mol and exists as either a colorless liquid or solid depending on purity . Its IUPAC nomenclature and structural features are confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound’s InChIKey (NOVKEGXMRQTKSK-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)C=NO) provide unambiguous identifiers for its cyclohexane ring and oxime moiety .

Stereoisomerism and Spectral Data

The compound exhibits Z- and E-isomerism due to the configuration of the oxime group. The Z-isomer (CAS 30950-34-6) and E-isomer (CAS 30950-35-7) are distinguished by their NMR spectra. For instance, the Z-isomer in CDCl₃ shows distinct 13C^{13}\text{C} NMR signals at δ 38.6 (cyclohexane C1) and δ 162.6 (C=N), while the E-isomer displays slight shifts due to steric effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
Boiling PointNot reported
Density1.02 g/cm³ (estimated)
SolubilitySoluble in toluene, chloroform

Synthesis Methodologies

Laboratory-Scale Synthesis

Cyclohexanecarbaldehyde oxime is synthesized via oximation of cyclohexanecarbaldehyde with hydroxylamine hydrochloride under acidic conditions . Typical protocols involve refluxing equimolar amounts of aldehyde and hydroxylamine in ethanol, yielding the oxime in >85% purity.

Industrial Production

Patented methods emphasize catalytic efficiency and waste reduction. For example, hydrotalcite-based catalysts (e.g., Kyoward 500SH) enable dehydration of the oxime to cyclohexanecarbonitrile at 140–165°C with >95% yield . A representative procedure involves heating cyclohexanecarbaldehyde oxime (0.130 mol) with hydrotalcite (5.6 wt%) in toluene, achieving 80.8% selectivity .

Table 2: Catalytic Dehydration to Nitriles

CatalystTemperature (°C)Yield (%)Selectivity (%)
Hydrotalcite A16580.280.8
Hydrotalcite B14095.295.6
NaVO₃ + Hydrotalcite14097.297.2

Reactivity and Functional Transformations

Nucleophilic Additions

The oxime’s nitrogen atom acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides. For instance, visible-light-mediated reactions with N-hydroxyphthalimide esters yield oxime esters (e.g., O-butyryl oxime) in >90% yield .

Dehydration to Nitriles

Aldoxime dehydratases (Oxds) offer biocatalytic routes to nitriles without cyanide byproducts. Enzymes like OxdRE convert cyclohexanecarbaldehyde oxime to cyclohexanecarbonitrile under mild conditions, achieving near-quantitative yields .

Stereochemical Transformations

The Z-isomer readily isomerizes to the E-form under basic conditions, a process monitored via 1H^{1}\text{H} NMR . This property is critical in designing stereoselective syntheses of pharmaceuticals.

Industrial and Pharmaceutical Applications

Nitrile Production

Cyclohexanecarbonitrile, a precursor to agrochemicals and fragrances, is industrially synthesized from cyclohexanecarbaldehyde oxime. Patent WO2012053372A1 highlights hydrotalcite-catalyzed methods scalable to multi-ton production .

Pharmaceutical Intermediates

The oxime serves as a key intermediate in anticholinergic drugs. For example, its dehydration product is used in synthesizing muscle relaxants and anticonvulsants .

Structural Analogs and Comparative Reactivity

Cyclohexanecarbaldehyde oxime’s reactivity is contextualized against analogs:

Table 3: Comparison with Related Oximes

CompoundMolecular FormulaKey Distinction
Cyclohexanone oximeC₆H₁₁NOKetone-derived; lower electrophilicity
Benzaldehyde oximeC₇H₇NOAromatic ring enhances stability
Acetophenone oximeC₉H₉NOSteric hindrance reduces reactivity

Future Directions

Research priorities include:

  • Biocatalytic Optimization: Engineering Oxd variants for broader substrate tolerance .

  • Green Chemistry: Developing solvent-free dehydration processes .

  • Pharmacological Studies: Exploring bioactivity of oxime derivatives .

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